7-Methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
“7-Methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a chemical compound with the molecular formula C22H16N2O4 . It has a molecular weight of 372.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a chromeno[2,3-c]pyrrole core, which is substituted with methyl and isoxazolyl groups . The InChI string for this compound is InChI=1S/C22H16N2O4/c1-12-8-9-16-15 (10-12)20 (25)18-19 (14-6-4-3-5-7-14)24 (22 (26)21 (18)27-16)17-11-13 (2)28-23-17/h3-11,19H,1-2H3
.
Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 72.6 Ų and a complexity of 699 . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has two rotatable bonds .
Mechanism of Action
Target of Action
The primary targets of the compound “7-Methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” are currently unknown. The compound is structurally related to isoxazole, a heterocyclic compound that has been found to interact with various biological targets . .
Mode of Action
Isoxazole derivatives have been found to exhibit various biological activities, including antimicrobial activity . .
Biochemical Pathways
The biochemical pathways affected by this compound are not known. Given the structural similarity to isoxazole, it is possible that this compound may affect similar pathways. Isoxazole and its derivatives have been found to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
properties
IUPAC Name |
7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-12-8-9-16-15(10-12)20(25)18-19(14-6-4-3-5-7-14)24(22(26)21(18)27-16)17-11-13(2)28-23-17/h3-11,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAOBGGFMLDYKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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